塩化マンガン(II) 一水和物

概要

説明

Manganese dichloride monohydrate, also known as Manganese(II) chloride monohydrate, is a pink crystalline or powder form compound . It is used for various purposes including laboratory chemicals and synthesis of substances .

Synthesis Analysis

Manganese(II) chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid . In the laboratory, it can also be prepared by treating manganese metal or manganese(II) carbonate with hydrochloric acid . Single crystals of both structural α- and β-forms were obtained by solvent evaporation techniques .Molecular Structure Analysis

The molecular formula of Manganese dichloride monohydrate is Cl2Mn.H2O . The crystal structure of both α-form and β-form of MnCl2·4H2O consists of discrete octahedra complexes [MnCl2(H2O)4] linked by O–H⋅⋅⋅Cl− hydrogen bonds .Chemical Reactions Analysis

Manganese dichloride monohydrate serves as a starting point for the synthesis of a variety of organomanganese compounds . For example, manganocene is prepared by reaction of MnCl2 with a solution of sodium cyclopentadienide in tetrahydrofuran (THF) .Physical And Chemical Properties Analysis

Manganese dichloride monohydrate is a pink solid with a molecular weight of 143.86 g/mol . It is toxic if swallowed, causes serious eye damage, and may cause damage to organs (Brain) through prolonged or repeated exposure .科学的研究の応用

有機マンガン試薬の合成

塩化マンガン(II) 一水和物は、有機マンガン塩化物試薬の調製のための出発物質として使用されます。 これらの試薬は、特に炭素-炭素結合の形成における有機合成において極めて重要です .

有機反応における触媒作用

この化合物は、有機リチウム (RLi) またはグリニャール試薬 (RMgX) と組み合わせて、さまざまな有機反応を触媒します。 ビニルハライドおよびアリールハライドの還元、ビニルヨージドの立体選択的カップリング、およびエノールトリフラートのアルキル化を促進します .

共役付加反応

塩化マンガン(II) 一水和物は、Mn-Cu 触媒による RMgX のエノンへの共役付加に使用されます。 このプロセスは、医薬品を含むさまざまな有機化合物の合成に不可欠です .

アシル化反応

この化合物は、Mn 触媒によるアシルクロリドによる RMgX のアシル化にも使用されます。 アシル化は、有機分子の構造を改変してその特性または活性を変化させるための重要なステップです .

ジアステレオ選択的還元

水素化ホウ素ナトリウム (NaBH4) と組み合わせると、塩化マンガン(II) 一水和物はジアステレオ選択的還元剤として作用します。 これは、新しい薬剤の開発において重要なキラル分子の合成に特に役立ちます .

マンガンエノラートの調製

塩化マンガン(II) 一水和物は、マンガンエノラートの調製のための出発物質として役立ちます。 これらのエノラートは、位置選択的および立体選択的に形成され、有機合成における重要な中間体です .

Safety and Hazards

将来の方向性

Manganese dichloride monohydrate has been widely studied in biology and medicine for its impact on biological activity . It is also used as a neuronal contrast agent for enhanced magnetic resonance imaging , and in materials and coordination chemistry as a precursor for the solvothermal synthesis of cathode materials .

作用機序

Target of Action

Manganese dichloride monohydrate, also known as Manganese(II) chloride hydrate, primarily targets enzymes that regulate biological functions and processes . It serves as an essential cofactor and activator for many enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes play crucial roles in various cellular functions, including immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .

Mode of Action

Manganese dichloride monohydrate interacts with its targets by serving as a cofactor, enabling these enzymes to perform their functions . It is also a weak Lewis acid, reacting with chloride ions to produce a series of salts . Upon treatment with typical organic ligands, Manganese(II) chloride hydrate undergoes oxidation by air to give Mn (III) complexes .

Biochemical Pathways

The action of Manganese dichloride monohydrate affects several biochemical pathways. It plays a role in the formation of the mucopolysaccharide chondroitin sulphate, which is a component of cartilage and is important for bone formation . It also impacts the tricarboxylic acid cycle and electron transport chain, which are crucial for energy production .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The action of Manganese dichloride monohydrate results in various molecular and cellular effects. It helps in the formation of cartilage and bone , supports the function of various enzymes , and impacts energy production . Excessive exposure to manganese can be toxic, leading to disruptions in iron transport and heme biosynthesis .

Action Environment

The action, efficacy, and stability of Manganese dichloride monohydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect its reactivity . Additionally, the pH of the environment can influence its solubility and therefore its bioavailability . More research is needed to fully understand how environmental factors influence the action of Manganese(II) chloride hydrate.

特性

IUPAC Name |

manganese(2+);dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040545 | |

| Record name | Manganese chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1 | |

| Record name | Manganese chloride (MnCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064333013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXE21J14O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

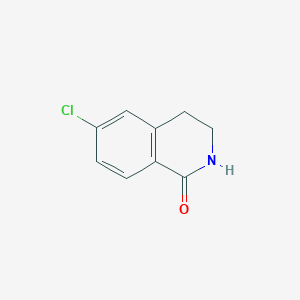

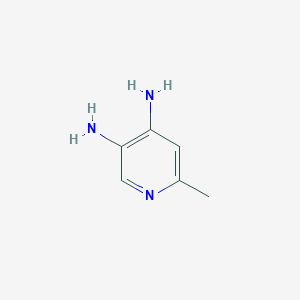

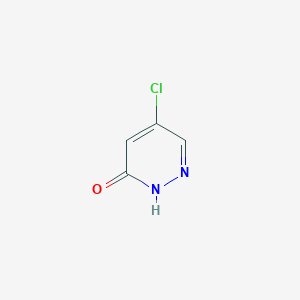

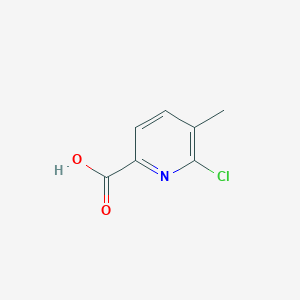

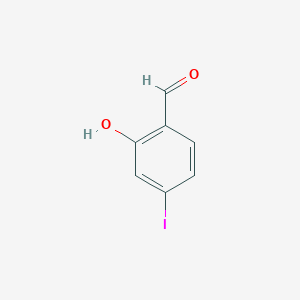

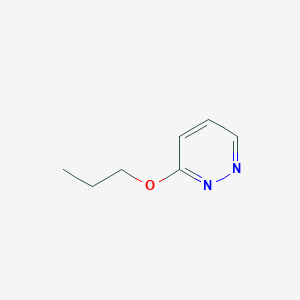

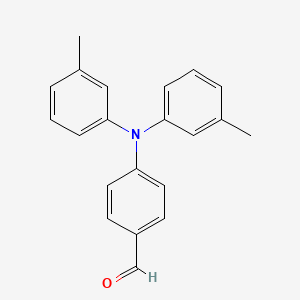

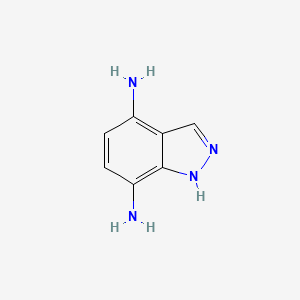

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。